(Z)-N'-(4-(dimethylamino)benzylidene)-2-(m-tolyloxy)acetohydrazide
Overview
Description
(Z)-N’-(4-(dimethylamino)benzylidene)-2-(m-tolyloxy)acetohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a dimethylamino group attached to a benzylidene moiety, which is further linked to an acetohydrazide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(4-(dimethylamino)benzylidene)-2-(m-tolyloxy)acetohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-(m-tolyloxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of (Z)-N’-(4-(dimethylamino)benzylidene)-2-(m-tolyloxy)acetohydrazide can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts or additives can be explored to further improve the reaction kinetics and product purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-(4-(dimethylamino)benzylidene)-2-(m-tolyloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazone derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazones with different functional groups.
Scientific Research Applications
(Z)-N’-(4-(dimethylamino)benzylidene)-2-(m-tolyloxy)acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to its ability to interact with biological targets.
Biological Studies: It is used in studies to understand its interaction with enzymes, proteins, and other biomolecules.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (Z)-N’-(4-(dimethylamino)benzylidene)-2-(m-tolyloxy)acetohydrazide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(Z)-N’-(4-(dimethylamino)benzylidene)-2-(m-tolyloxy)acetohydrazide: shares structural similarities with other hydrazones, such as:
Uniqueness
The uniqueness of (Z)-N’-(4-(dimethylamino)benzylidene)-2-(m-tolyloxy)acetohydrazide lies in its specific substitution pattern and the presence of the dimethylamino group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-2-(3-methylphenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-14-5-4-6-17(11-14)23-13-18(22)20-19-12-15-7-9-16(10-8-15)21(2)3/h4-12H,13H2,1-3H3,(H,20,22)/b19-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVRSUIRLIOBGD-UNOMPAQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=C(C=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C\C2=CC=C(C=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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